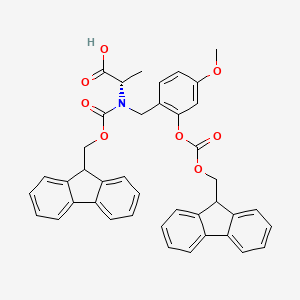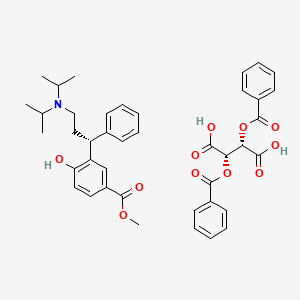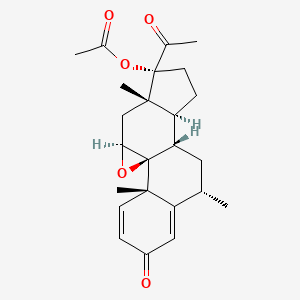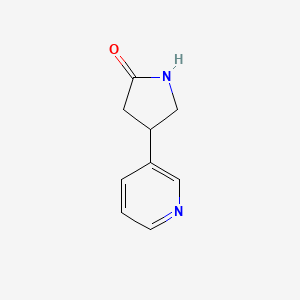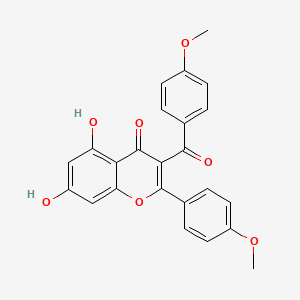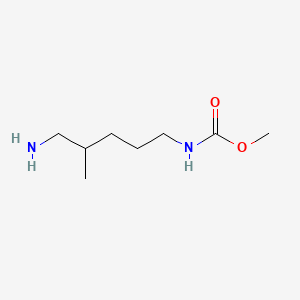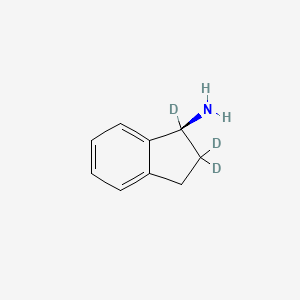
(S)-1-Aminoindane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Aminoindane-d3 is a synthetic compound with a unique molecular structure and a wide range of potential applications in scientific research. It is a chiral compound that has two stereoisomers, (R)-1-Aminoindane-d3 and (S)-1-Aminoindane-d3, and is used in many different industries.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Discovery
(S)-1-Aminoindane-d3 and its derivatives are crucial in synthetic chemistry for the development of new pharmacological agents. For instance, aminoindane derivatives have been synthesized for their potential medicinal applications, demonstrating a broad range of pharmacological properties (Pinterová, Horsley, & Páleníček, 2017). The exploration of these compounds includes their use as anti-Parkinsonian drugs, highlighting their significance in addressing neurodegenerative diseases. Additionally, research focused on the synthesis of 1-aminoindane derivatives via [1,4]-hydride shift mediated C(sp3)-H bond functionalization, facilitating the production of various indane derivatives in good to excellent yields (Mori, Kurihara, & Akiyama, 2014).
Pharmacological Profiles
The pharmacological profiles of aminoindanes, including their derivatives, have been extensively studied, revealing their interaction with monoamine transporters and receptors. Such studies offer insights into their potential therapeutic applications and their mechanisms of action (Simmler et al., 2014). For example, the discovery and optimization of 1-phenoxy-2-aminoindanes as potent, selective, and orally bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3) demonstrate the therapeutic potential of these compounds in medical applications (Rackelmann et al., 2016).
Biological Evaluation and Antibacterial Agents
Research into aminoindane derivatives has also extended into their evaluation as antibacterial agents. The antibacterial effects of specific aminoindane derivatives against pathogens like Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus highlight the potential of these compounds in combating antibiotic-resistant bacteria (Ruzgar et al., 2022).
Propiedades
IUPAC Name |
(1S)-1,2,2-trideuterio-3H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-BJCVOOPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Aminoindane-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


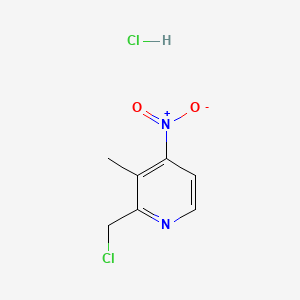
![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
